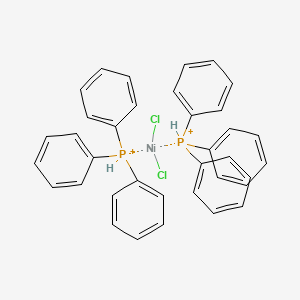
Bis(triphenylphosphine)nickel(II)chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(triphenylphosphine)nickel(II)chloride is a coordination compound with the chemical formula NiCl₂[P(C₆H₅)₃]₂. It is known for its deep blue or dark green crystalline appearance and is widely used as a catalyst in organic synthesis . This compound is particularly valuable in various catalytic processes due to its ability to facilitate a range of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Bis(triphenylphosphine)nickel(II)chloride can be synthesized through the reaction of nickel(II) chloride hexahydrate with triphenylphosphine in an ethanol solution. The reaction typically involves the following steps :
- Dissolve nickel(II) chloride hexahydrate in ethanol.
- Add triphenylphosphine to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting product and wash it with ethanol to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more controlled conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Bis(triphenylphosphine)nickel(II)chloride undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a catalyst.
Reduction: The compound can also be involved in reduction reactions.
Substitution: It is commonly used in substitution reactions, particularly in cross-coupling reactions[][3].
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or peroxides.
Reduction: Hydrogen gas or hydride donors are typically used.
Substitution: Reagents such as Grignard reagents, organolithium compounds, and aryl halides are frequently employed[][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds[3][3].
科学的研究の応用
Bis(triphenylphosphine)nickel(II)chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Negishi, and Kumada couplings[][4].
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, polymers, and advanced materials[][4].
作用機序
The mechanism by which bis(triphenylphosphine)nickel(II)chloride exerts its catalytic effects involves the coordination of the nickel ion in an octahedral geometry. The two chloride ions and two triphenylphosphine ligands form bonds with the nickel ion, creating a stable complex. This structure allows the compound to facilitate various chemical reactions by providing a suitable environment for the reactants to interact .
類似化合物との比較
Similar Compounds
- Bis(triphenylphosphine)palladium(II) dichloride
- Tris(triphenylphosphine)rhodium(I) chloride
- Bis(triphenylphosphine)platinum(II) chloride
Uniqueness
Bis(triphenylphosphine)nickel(II)chloride is unique due to its specific coordination geometry and the steric hindrance provided by the triphenylphosphine ligands. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well[6][6].
特性
分子式 |
C36H32Cl2NiP2+2 |
|---|---|
分子量 |
656.2 g/mol |
IUPAC名 |
dichloronickel;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 |
InChIキー |
ZBRJXVVKPBZPAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl |
物理的記述 |
Solid; [Sigma-Aldrich MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















